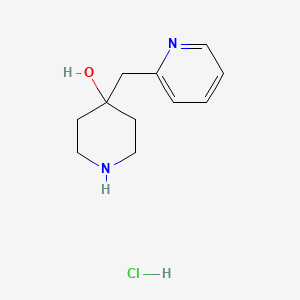

4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

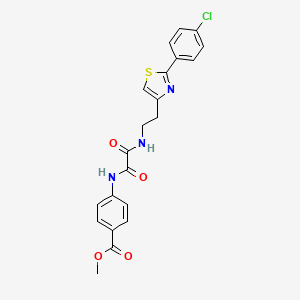

“4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “this compound”, has been a subject of interest in the field of organic chemistry . The synthesis involves a series of sequential C-H and C-C bond functionalizations .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOC1(CCNC1)CSC2=NC=CC=C2 . The InChI string is 1S/C11H16N2OS/c14-11(4-7-12-8-5-11)9-15-10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 . Chemical Reactions Analysis

Piperidines, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The formation of various piperidine derivatives involves intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.72 . It is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved sources.Applications De Recherche Scientifique

Enhanced Water Solubility for Adenosine Receptor Antagonists

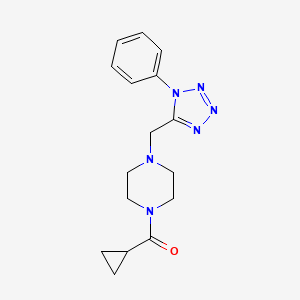

The modification of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds through the introduction of 1-(substituted)piperidin-4-yl rings, including the use of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride, aims to improve water solubility for adenosine receptor antagonists. This chemical alteration has shown to increase solubility at physiological pH, making these compounds suitable for intravenous infusion in medicinal applications. Such modifications have been instrumental in enhancing the selectivity and effectiveness of these compounds as adenosine receptor antagonists, particularly noted for their potential in therapeutic interventions (Baraldi et al., 2012).

Synthesis Routes and Catalytic Applications

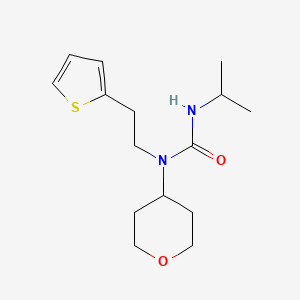

The compound has been implicated in various synthesis methods, demonstrating its versatility in chemical reactions. For instance, it has been used in the one-pot synthesis of polyfunctionalized 4H-pyran derivatives, showcasing an efficient synthetic route characterized by high yield and short reaction times (Ye et al., 2010). Additionally, its derivative forms have been explored for catalytic hydrogenation of pyridine nuclei under mild conditions, offering a novel approach for the hydrogenation process with low-cost catalysts (Cheng et al., 2009).

Intermediate for Pharmaceutical Compounds

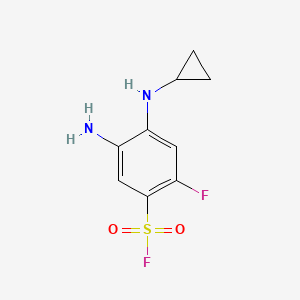

The compound serves as a key intermediate in the synthesis of pharmaceutical agents. For example, its derivative, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, is utilized in creating lafutidine, highlighting its role in the development of treatments for specific medical conditions (Li, 2012). This exemplifies the compound's importance in the pharmaceutical industry for creating effective medications.

Propriétés

IUPAC Name |

4-(pyridin-2-ylmethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;/h1-3,6,12,14H,4-5,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWICUUFZRTBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2644975.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2644976.png)

![1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2644979.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)

![ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2644989.png)

![1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2644990.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)